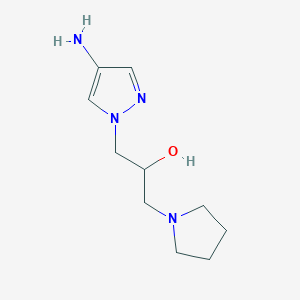
4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid
説明
“4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid” is a chemical compound with the molecular formula C11H12N4O3 . It has a molecular weight of 248.24 . This compound is often abbreviated as BTAF.
Molecular Structure Analysis
The InChI code for “4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid” is 1S/C11H12N4O3/c16-10(17)2-1-5-12-11(18)7-3-4-8-9(6-7)14-15-13-8/h3-4,6H,1-2,5H2,(H,12,18)(H,16,17)(H,13,14,15) .科学的研究の応用
Drug Discovery and Development
The benzotriazole moiety is a prominent feature in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound, with its benzotriazole and butanoic acid components, can serve as a versatile intermediate in the synthesis of novel drugs. It has potential applications in the development of anticonvulsants, antibiotics, and anticancer agents .
Organic Synthesis
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various modifications, making it a valuable reagent for constructing diverse molecular architectures that are important in synthetic organic chemistry .
Polymer Chemistry
The benzotriazole group’s stability and reactivity make it suitable for creating new polymers with enhanced properties. It can be incorporated into polymer chains to improve UV resistance, thermal stability, and chemical resistance, which are critical for materials exposed to harsh environmental conditions .
Supramolecular Chemistry
Due to its ability to form stable hydrogen bonds, 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid can be used in the design of supramolecular structures. These structures have applications in the development of molecular machines, sensors, and drug delivery systems .
Bioconjugation
The compound’s functional groups make it ideal for bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This is particularly useful in the field of chemical biology for studying biological processes and for creating targeted therapies .
Fluorescent Imaging
Benzotriazole derivatives are known for their fluorescent properties. This compound could be utilized in the development of fluorescent probes for imaging in biological systems, aiding in the visualization of cellular processes and the diagnosis of diseases .
Materials Science
The intrinsic properties of benzotriazole, such as its thermal stability and electronic characteristics, make it a candidate for the development of advanced materials. These materials could be used in electronics, photonics, and as components in devices that require specific conductive or insulative properties .
Chemical Biology
In chemical biology, this compound can act as a molecular tool for probing biological systems. Its ability to interact with enzymes and proteins through hydrogen bonding and its stable nature under physiological conditions make it a valuable asset for studying biological pathways and mechanisms .
特性
IUPAC Name |
4-(2H-benzotriazole-5-carbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c16-10(17)2-1-5-12-11(18)7-3-4-8-9(6-7)14-15-13-8/h3-4,6H,1-2,5H2,(H,12,18)(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUIGLKVQFAWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)

![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)


![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)


![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)


